Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)-

Description

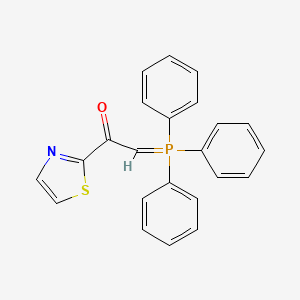

The compound "Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)-" is a phosphorus-containing organic molecule characterized by a thiazole ring substituted at the ethanone moiety and a triphenylphosphoranylidene group. Thiazole, a heterocyclic ring with sulfur and nitrogen, confers unique electronic properties, making this compound highly reactive in organic synthesis, particularly in Wittig or Horner-Wadsworth-Emmons reactions for alkene formation . The triphenylphosphoranylidene group acts as a ylide, enabling nucleophilic attack on carbonyl groups.

Properties

CAS No. |

136029-15-7 |

|---|---|

Molecular Formula |

C23H18NOPS |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |

InChI |

InChI=1S/C23H18NOPS/c25-22(23-24-16-17-27-23)18-26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |

InChI Key |

BDLILDUGSQLIBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of thiazole derivatives with triphenylphosphine. One common method includes the use of thiazole-2-carbaldehyde and triphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets through its thiazole and triphenylphosphoranylidene groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to participate in multiple types of chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)-" with structurally related compounds, highlighting substituent effects on properties and reactivity:

Key Structural and Reactivity Insights:

- Electron-Deficient Substituents (Thiazolyl, Nitrophenyl): These groups increase the electrophilicity of the ethanone carbonyl, accelerating reactions with nucleophiles (e.g., Grignard reagents) .

- Hydrogen-Bonding Groups (Hydroxyphenyl): Enhance solubility in polar solvents like DMSO or ethanol, critical for pharmaceutical applications .

- Steric Effects (Naphthalenyl, Cyclopropyl): Bulky substituents may hinder reaction rates but improve thermal stability .

- Halogenation (Fluoro): Fluorine substitution enhances bioavailability and resistance to oxidative degradation .

Biological Activity

Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring and a triphenylphosphoranylidene moiety. The synthesis typically involves the reaction of thiazole derivatives with triphenylphosphine in an organic solvent under controlled conditions. The general synthetic route can be summarized as follows:

- Reagents : Thiazole derivative, triphenylphosphine, solvent (e.g., dichloromethane).

- Conditions : Inert atmosphere, room temperature or slightly elevated temperatures.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.

Biological Activity Overview

Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- can be attributed to its ability to interact with biological targets at the molecular level. Key mechanisms include:

- Enzyme Interaction : The thiazole moiety can form hydrogen bonds with enzyme active sites, potentially leading to inhibition.

- Cell Membrane Penetration : The lipophilic nature of the triphenylphosphoranylidene group may facilitate membrane penetration, enhancing bioavailability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.

1. Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of Ethanone against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that Ethanone can inhibit cell growth. A notable study reported a reduction in viability of breast cancer cells by approximately 40% at a concentration of 50 µM after 48 hours.

3. Enzyme Inhibition Analysis

A biochemical assay was conducted to assess the inhibition of acetylcholinesterase (AChE) by Ethanone. The IC50 value was determined to be 25 µM, indicating moderate inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.